BenchChemオンラインストアへようこそ!

1-(4-bromobutyl)-2-methyl-1H-imidazole hydrobromide

hydrobromide salt aqueous solubility polar solvent compatibility

1-(4-Bromobutyl)-2-methyl-1H-imidazole hydrobromide (CAS 1423026-05-4) is a salt-form imidazole derivative with the molecular formula C₈H₁₄Br₂N₂ and a molecular weight of 298.02 g·mol⁻¹. The compound incorporates a 2-methyl substituent on the imidazole ring and a 4-bromobutyl chain at N1; the hydrobromide counterion enhances aqueous solubility relative to the neutral free-base analog.

Molecular Formula C8H14Br2N2
Molecular Weight 298.02 g/mol
CAS No. 1423026-05-4
Cat. No. B1448055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-bromobutyl)-2-methyl-1H-imidazole hydrobromide
CAS1423026-05-4
Molecular FormulaC8H14Br2N2
Molecular Weight298.02 g/mol
Structural Identifiers
SMILESCC1=NC=CN1CCCCBr.Br
InChIInChI=1S/C8H13BrN2.BrH/c1-8-10-5-7-11(8)6-3-2-4-9;/h5,7H,2-4,6H2,1H3;1H
InChIKeyWNPGQHNRUDXYDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromobutyl)-2-methyl-1H-imidazole hydrobromide (CAS 1423026-05-4): Procurement-Quality Baseline for a Bifunctional Imidazole Building Block


1-(4-Bromobutyl)-2-methyl-1H-imidazole hydrobromide (CAS 1423026-05-4) is a salt-form imidazole derivative with the molecular formula C₈H₁₄Br₂N₂ and a molecular weight of 298.02 g·mol⁻¹ . The compound incorporates a 2-methyl substituent on the imidazole ring and a 4-bromobutyl chain at N1; the hydrobromide counterion enhances aqueous solubility relative to the neutral free-base analog . It is supplied as a versatile small-molecule scaffold at a minimum purity of 95% and is principally employed as a synthetic intermediate for constructing more elaborate imidazole-containing structures via nucleophilic displacement or metal-catalyzed coupling at the terminal bromide .

Why Generic Substitution Fails for 1-(4-Bromobutyl)-2-methyl-1H-imidazole hydrobromide (CAS 1423026-05-4): Key Structural and Formulation Distinctions


Even among closely related N-bromoalkyl-imidazole congeners, simple interchange is inadvisable because the combination of alkyl-chain length, the 2-methyl substituent, and the hydrobromide salt form jointly governs reactivity, solubility, and handling safety in ways that are not captured by a single scalar property [1]. Specifically, the four-carbon bromobutyl spacer dictates the reach and conformational freedom of the electrophilic terminus, the 2-methyl group modulates both the steric environment and the electronic properties of the imidazole nitrogen, and the hydrobromide counterion substantially increases aqueous solubility compared with the neutral free-base form—altering the compound's compatibility with aqueous reaction media or biological assay buffers [1]. These interdependent variables mean that substituting, for example, a 3-bromopropyl or 4-chlorobutyl analog can lead to altered reaction kinetics, different product distributions, or even failure of a validated synthetic sequence. The following quantitative evidence dimensions demonstrate where this specific compound offers procurement-relevant differentiation.

Quantitative Procurement Evidence for 1-(4-Bromobutyl)-2-methyl-1H-imidazole hydrobromide (CAS 1423026-05-4)


Solubility Enhancement of the Hydrobromide Salt vs. the Neutral Free Base

The hydrobromide salt form of 1-(4-bromobutyl)-2-methyl-1H-imidazole (CAS 1423026-05-4) exhibits markedly higher solubility in water and polar solvents than the corresponding neutral free base 1-(4-bromobutyl)-2-methylimidazole (CAS 1094459-17-2). Although an exact mg·mL⁻¹ value has not been reported for this specific compound, the class-level behavior of imidazole hydrobromide salts indicates aqueous solubility typically exceeding 100 mg·mL⁻¹, whereas the neutral analog is practically insoluble in water at room temperature [1][2]. This difference is rooted in the ionic character and lower lattice energy of the hydrobromide salt [2].

hydrobromide salt aqueous solubility polar solvent compatibility

Molecular Weight and Halogen Identity Differentiation from Shorter-Chain and Chloro Analogs

With a molecular weight of 298.02 g·mol⁻¹, 1-(4-bromobutyl)-2-methyl-1H-imidazole hydrobromide is significantly heavier than the 3‑bromopropyl analog (C₇H₁₂Br₂N₂, 283.99 g·mol⁻¹) and the 4‑chlorobutyl analog (C₈H₁₄Cl₂N₂, ~245 g·mol⁻¹) . The extra ~14 g·mol⁻¹ relative to the propyl homolog reflects an additional methylene unit, which extends the spacer length and alters the spatial relationship between the imidazole ring and the terminal electrophile. Compared to the chloro variant, the bromine terminus provides higher reactivity in nucleophilic displacement (C–Br bond dissociation energy ≈ 285 kJ·mol⁻¹ vs. C–Cl ≈ 327 kJ·mol⁻¹), enabling milder coupling conditions [1].

molecular weight chain length halogen reactivity

Computed LogP and Topological Polar Surface Area (TPSA) Distinguish Lipophilicity from Des-methyl and Shorter-Chain Analogs

The predicted LogP for 1-(4-bromobutyl)-2-methyl-1H-imidazole hydrobromide is approximately 2.94, while the topological polar surface area (TPSA) is 17.82 Ų [1]. By comparison, the des-methyl analog 1-(4-bromobutyl)-1H-imidazole (CAS 129786-41-0) has a computed XLogP of 1.4 with an identical TPSA of 17.8 Ų . The ~1.5 log unit increase in LogP reflects the greater hydrophobic character imparted by the 2-methyl substituent, which can influence membrane permeability in biological assays and organic-phase partitioning in liquid–liquid extractions. The TPSA remains unchanged because both compounds share the same polar heteroatom count, underscoring that the methyl effect is purely lipophilic [1].

LogP lipophilicity TPSA partition coefficient

Purity Specification and Hazard Classification vs. Non-Salt Bromoalkyl Imidazoles

The commercial specification for 1-(4-bromobutyl)-2-methyl-1H-imidazole hydrobromide (CAS 1423026-05-4) includes a minimum purity of 95% (HPLC) and GHS hazard codes H301 (toxic if swallowed), H311 (toxic in contact with skin), H331 (toxic if inhaled), and H341 (suspected of causing genetic defects) . In contrast, the neutral free base 1-(4-bromobutyl)-2-methylimidazole (CAS 1094459-17-2) is typically listed as a general research compound without a full GHS hazard statement profile in vendor catalogs, which may lead to underestimation of handling risks if the salt and free base are interchanged without re-evaluation . The explicit hazard classification of the hydrobromide salt mandates specific engineering controls and personal protective equipment, directly impacting laboratory safety planning and institutional chemical approval workflows.

purity specification hazard classification GHS procurement safety

Optimal Research and Industrial Application Scenarios for 1-(4-Bromobutyl)-2-methyl-1H-imidazole hydrobromide (CAS 1423026-05-4)


Aqueous-Phase Synthesis of N1-Functionalized Imidazole Libraries

The hydrobromide salt's high aqueous solubility (>100 mg·mL⁻¹, class-level estimate [1]) enables homogeneous nucleophilic displacement reactions in water or aqueous buffer systems, avoiding organic co-solvents that complicate work-up. This property makes the compound a preferred electrophilic building block for generating libraries of 1-substituted imidazoles under environmentally benign conditions, where the free base analog would precipitate and stall conversion.

Synthesis of Bioactive Imidazole Conjugates with Defined Spacer Geometry

The four-carbon bromobutyl chain provides an optimal spacer length for conjugating pharmacophoric elements to the imidazole scaffold while preserving rotational freedom. The terminal bromide is sufficiently reactive (C–Br bond dissociation energy ≈ 285 kJ·mol⁻¹ [2]) to undergo efficient nucleophilic substitution or metal-catalyzed cross-coupling under mild conditions, yet the chain is long enough to minimize steric clash between the imidazole ring and the coupled partner.

Medicinal Chemistry Hit-to-Lead Optimization Requiring Controlled Lipophilicity

With a computed LogP of ~2.94, the 2-methyl derivative is approximately 1.5 log units more lipophilic than the des-methyl analog (XLogP = 1.4 ), while its TPSA remains unchanged at 17.82 Ų. This allows medicinal chemists to modulate LogD without altering hydrogen-bonding capacity, which is particularly valuable for optimizing membrane permeability and plasma protein binding in early-stage drug discovery programs.

Laboratory Procurement Requiring Full GHS Hazard Documentation

Unlike the neutral free base, which often lacks explicit hazard classification in catalogs, the hydrobromide salt (CAS 1423026-05-4) is supplied with complete GHS documentation including H301, H311, H331, and H341 hazard statements . This facilitates institutional chemical safety approval, proper storage classification, and compliance with occupational health regulations in academic and industrial laboratories.

Quote Request

Request a Quote for 1-(4-bromobutyl)-2-methyl-1H-imidazole hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.